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Abstract

This technical guide provides a comprehensive overview of (6-thiophen-2-ylpyridin-3-
yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials
science. While a specific CAS number for this exact isomer is not readily available in public
databases, this document outlines its fundamental chemical properties, a plausible synthetic
route, and the known biological activities of structurally related compounds. The information
herein is intended to serve as a foundational resource for researchers engaged in the
synthesis, evaluation, and application of novel thiophene- and pyridine-containing molecules.

Chemical Identity and Properties

Direct searches for the specific isomer (6-thiophen-2-ylpyridin-3-yl)methanol did not yield a
registered CAS number, suggesting it may be a novel or less-documented compound.
However, based on its chemical structure, we can deduce its molecular formula and calculate
its molecular weight.
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Property Value

IUPAC Name (6-(thiophen-2-yl)pyridin-3-yl)methanol
Molecular Formula C10H9NOS

Calculated Molecular Weight 191.25 g/mol

Canonical SMILES C1=CC=C(C=N1)C2=CC=CS2.CO

Note: The molecular weight is calculated based on the molecular formula.

For comparison, the properties of closely related, commercially available isomers are provided

below:

Compound Name CAS Number Molecular Weight ( g/mol )

6-(thiophen-2-yl)pyridin-2-

(6-{thiop Yhpy Not Available 191.25[1]

yl)methanol

3-Pyridyl)-thiophen-2-yl-

(3-Pynidy))-thiop Y 21314-77-2 191.25[2]

methanol

5-(thiophen-2-yl)pyridin-3-

(>-{thiop Yhpy 393861-00-2 191.25

yl)methanol

Proposed Synthesis: Suzuki-Miyaura Cross-
Coupling

A prevalent method for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives is the
Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-
carbon bond between an organoboron compound and an organohalide. A plausible synthetic
route for (6-thiophen-2-ylpyridin-3-yl)methanol is outlined below.

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of similar 6-arylated
pyridinyl methanols.
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Materials:

e (6-bromopyridin-3-yl)methanol
e Thiophen-2-boronic acid

o Palladium(ll) acetate (Pd(OAC)2)
e Triphenylphosphine (PPhs)

e Potassium carbonate (K2CO3s)

e 1,4-Dioxane

o Water

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:

To a reaction flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), thiophen-2-boronic acid (1.2
eq), and potassium carbonate (2.0 eq).

e Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
e Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

e Add the palladium catalyst, such as a pre-mixed solution of palladium(ll) acetate and
triphenylphosphine, to the reaction mixture.

o Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80°C
to 100°C.

» Monitor the reaction progress using thin-layer chromatography (TLC) or liquid
chromatography-mass spectrometry (LC-MS).
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e Upon completion, cool the reaction mixture to room temperature.

o Add water and extract the product with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the solvent under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of hexane and ethyl acetate).

o Characterize the final product using *H NMR, 13C NMR, and mass spectrometry to confirm its
identity and purity.

Synthetic Workflow Diagram
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Caption: Proposed synthetic workflow for (6-thiophen-2-ylpyridin-3-yl)methanol.

Biological Significance and Potential Applications

Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry due to their
ability to engage in various biological interactions. Thiophene-containing compounds are known
to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-
inflammatory, and cytotoxic effects. The pyridine ring is also a common feature in many
pharmaceuticals. The combination of these two heterocycles in a single molecule can lead to
novel pharmacological profiles.

Derivatives of thienyl-pyridines are being investigated for a variety of therapeutic applications:

e Anticancer Agents: Some thiophene derivatives have been shown to induce apoptosis in
cancer cells through the modulation of signaling pathways such as AKT and MAPK.

e Enzyme Inhibitors: The structural features of these compounds make them candidates for
the design of specific enzyme inhibitors.

e Fungicidal Activity: Certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated
potent fungicidal activity against agricultural pathogens.

Signaling Pathway and Logical Relationships

The biological activity of thiophene-pyridine derivatives can often be attributed to their
interaction with specific cellular signaling pathways. A generalized logical workflow for
investigating the structure-activity relationship (SAR) of these compounds is presented below.
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Caption: Logical workflow for the development of thiophene-pyridine based therapeutic agents.

Conclusion

(6-thiophen-2-ylpyridin-3-yl)methanol represents a potentially valuable, yet underexplored,
chemical entity. This guide provides a foundational framework for its synthesis and evaluation.
The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, enabling
further investigation into its physicochemical properties and biological activities. The rich
pharmacology of related thiophene-pyridine structures suggests that this compound could be a
promising candidate for applications in drug discovery and materials science. Further research
Is warranted to isolate, characterize, and evaluate the specific properties of this particular
isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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